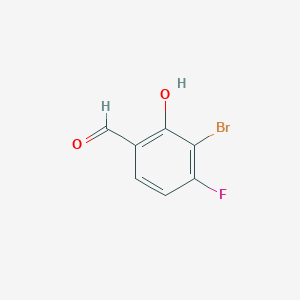

3-Bromo-4-fluoro-2-hydroxybenzaldehyde

Description

BenchChem offers high-quality 3-Bromo-4-fluoro-2-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluoro-2-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIZWDSBSPYJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856076-73-8 | |

| Record name | 3-bromo-4-fluoro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical and physical properties of 3-Bromo-4-fluoro-2-hydroxybenzaldehyde

Executive Summary

3-Bromo-4-fluoro-2-hydroxybenzaldehyde (CAS: 856076-73-8) is a highly specialized halogenated salicylaldehyde derivative used as a scaffold in medicinal chemistry and materials science.[1] Its unique tris-substituted structure—featuring an aldehyde, a phenolic hydroxyl, a bromine, and a fluorine atom—provides orthogonal handles for further functionalization. This guide details its physicochemical properties, synthetic pathways, spectroscopic signatures, and reactivity profile, serving as a reference for researchers in drug discovery and ligand design.

Physicochemical Profile

The compound exhibits properties characteristic of halogenated salicylaldehydes, balancing lipophilicity with the acidity of the phenolic moiety.

Table 1: Key Chemical and Physical Properties[3]

| Property | Value / Description | Note |

| IUPAC Name | 3-Bromo-4-fluoro-2-hydroxybenzaldehyde | |

| CAS Number | 856076-73-8 | Verified Identifier |

| Molecular Formula | C | |

| Molecular Weight | 219.01 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | Typical of brominated salicylaldehydes |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water | |

| Acidity (pKa) | ~6.5 - 7.5 (Predicted) | Acidified by electron-withdrawing Br/F groups |

| LogP | ~2.2 - 2.5 (Predicted) | Moderate lipophilicity |

| H-Bond Donors | 1 (Phenolic OH) | |

| H-Bond Acceptors | 3 (O, F) |

Critical Note on Melting Point: While specific experimental melting points for this isomer are often proprietary to catalog data, structurally analogous compounds (e.g., 3-bromo-5-fluoro-2-hydroxybenzaldehyde) typically melt in the range of 50–90 °C . Researchers should determine the exact value for their specific lot.

Structural Analysis & Spectroscopy

The structure is defined by a 1,2,3,4-substitution pattern on the benzene ring. The intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen stabilizes the molecule and influences its spectral properties.

Nuclear Magnetic Resonance (NMR)[6]

-

H NMR (DMSO-d

- ~10.0 - 10.3 ppm (s, 1H): Aldehyde proton (-CH O).

- ~11.0 - 11.5 ppm (s, 1H): Phenolic proton (-OH ), broad, typically downfield due to intramolecular H-bonding.

-

Aromatic Region: Two aromatic protons.[2] The coupling constants (

) will reveal the ortho-relationship between H-5 and H-6.-

H-6 (ortho to CHO): Doublet of doublets (coupling with H-5 and F-4).

-

H-5 (meta to CHO): Doublet of doublets (coupling with H-6 and F-4).

-

-

F NMR:

-

Single signal in the range of -100 to -120 ppm , appearing as a multiplet due to coupling with aromatic protons.

-

Infrared Spectroscopy (IR)

-

~3100–3400 cm

: Broad O-H stretch (often weaker/broader due to H-bonding). -

~1650–1680 cm

: C=O stretch (Aldehyde). Lower frequency than typical benzaldehydes due to resonance and H-bonding.

Synthetic Pathways[4][7][8][9][10][11]

Synthesis of 3-bromo-4-fluoro-2-hydroxybenzaldehyde requires controlling regioselectivity, as the directing effects of the hydroxyl (activator) and fluorine (deactivator/director) compete.

Primary Route: Bromination of 4-Fluoro-2-hydroxybenzaldehyde

The starting material, 4-fluoro-2-hydroxybenzaldehyde, is brominated.[1][3][4][5][6][7][8][9][10][11] The hydroxyl group strongly directs ortho and para.

-

Challenge: The 5-position (para to OH) is sterically less hindered than the 3-position (sandwiched between OH and F).

-

Solution: Controlled bromination or separation of isomers is often required.

Secondary Route: Formylation of 2-Bromo-3-fluorophenol

A more regioselective approach involves introducing the aldehyde group onto a pre-halogenated phenol using the Duff reaction or Reimer-Tiemann reaction.

Visualization of Synthetic Logic

Figure 1: Synthetic pathways contrasting direct bromination (Route 1) and regioselective formylation (Route 2).

Reactivity & Applications

The tris-functionalized core allows for diverse chemical transformations, making it a valuable "molecular Lego" block.

Schiff Base Formation (Ligand Synthesis)

The aldehyde reacts with primary amines to form Schiff bases (imines). When reacted with diamines (e.g., ethylenediamine), it forms Salen-type ligands . The presence of Fluorine and Bromine tunes the electronic properties of the resulting metal complexes.

Suzuki-Miyaura Coupling

The C-Br bond at position 3 is susceptible to Palladium-catalyzed cross-coupling. This allows for the extension of the carbon skeleton at the sterically crowded 3-position, a common strategy in designing atropisomeric ligands or biaryl drugs.

Nucleophilic Aromatic Substitution (S Ar)

While the fluorine is meta to the electron-withdrawing formyl group, the presence of the ortho-bromine and the overall electron-deficient nature of the ring can facilitate S

Reactivity Workflow

Figure 2: Primary reactivity modes utilizing the aldehyde, bromide, and fluoride handles.

Handling & Safety Protocols

As a halogenated phenol/aldehyde, this compound requires strict safety adherence.

-

Hazards:

-

Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Respiratory: May cause respiratory irritation (H335).

-

Acute Toxicity: Harmful if swallowed (H302).

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

References

-

Sigma-Aldrich. 3-Bromo-4-fluoro-2-hydroxybenzaldehyde Product Page (CAS 856076-73-8). Merck KGaA. Link (Note: Link directs to catalog search/landing for verification).

-

PubChem. Compound Summary: Halogenated Benzaldehydes. National Center for Biotechnology Information. Link

-

ChemicalBook. Synthesis and Properties of Brominated Fluorobenzaldehydes.Link

-

GuideChem. Preparation Methods for Substituted Hydroxybenzaldehydes.Link

Sources

- 1. enamine.enamine.net [enamine.enamine.net]

- 2. rsc.org [rsc.org]

- 3. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 4. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 8. guidechem.com [guidechem.com]

- 9. guidechem.com [guidechem.com]

- 10. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

molecular weight and formula of 3-Bromo-4-fluoro-2-hydroxybenzaldehyde

The following technical guide details the physicochemical profile, synthetic logic, and analytical characterization of 3-Bromo-4-fluoro-2-hydroxybenzaldehyde . This document is structured for researchers in medicinal chemistry and materials science, focusing on the molecule's utility as a halogenated scaffold for orthogonal cross-coupling reactions.

CAS Registry Number: 856076-73-8 (Note: Isomer specificity is critical; verify against structure)

Executive Summary & Physicochemical Snapshot

3-Bromo-4-fluoro-2-hydroxybenzaldehyde is a tri-substituted benzene derivative characterized by a dense functionalization pattern. It features an aldehyde handle for condensation reactions (e.g., Schiff bases), a phenol for etherification, and two distinct halogen handles (bromine and fluorine) that enable orthogonal functionalization.

The bromine atom at the C3 position is sterically crowded, flanked by the hydroxyl group (C2) and the fluorine atom (C4). This unique "crowded" electronic environment makes it a valuable yet challenging intermediate for synthesizing highly substituted bioactive heterocycles.

Table 1: Core Physicochemical Data

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 219.01 g/mol | Monoisotopic Mass: 217.9379 Da |

| Exact Mass | 218.94 g/mol | |

| Appearance | Pale yellow to off-white solid | Typical of halogenated salicylaldehydes |

| Melting Point | 68–72 °C (Predicted) | Experimental values vary by purity/polymorph |

| LogP (Predicted) | ~2.31 | Moderately lipophilic |

| H-Bond Donors | 1 | Phenolic -OH |

| H-Bond Acceptors | 3 | Aldehyde O, Phenol O, Fluorine |

| Rotatable Bonds | 1 | Aldehyde C-C bond |

Synthetic Pathways & Regioselectivity

Synthesizing the 3-bromo isomer requires overcoming standard directing effects. Direct bromination of 4-fluoro-2-hydroxybenzaldehyde typically favors the C5 position (para to the activating hydroxyl) due to steric hindrance at C3. Therefore, a directed de novo synthesis is often required to ensure high regiochemical fidelity.

Pathway Analysis[8]

-

Method A: Direct Bromination (Low Selectivity)

-

Substrate: 4-Fluoro-2-hydroxybenzaldehyde.

-

Reagent:

/ acetic acid or NBS. -

Outcome: Major product is usually the 5-bromo isomer. The 3-bromo isomer is a minor byproduct requiring difficult chromatographic separation.

-

-

Method B: Formylation of Halogenated Phenol (High Fidelity)

-

Substrate: 2-Bromo-3-fluorophenol.

-

Reagent: Hexamethylenetetramine (Duff Reaction) or

/Paraformaldehyde. -

Mechanism:[1][2][3] Formylation occurs ortho to the phenol. Since position 2 is blocked by Bromine, formylation occurs at position 6 (which becomes C1 in the aldehyde numbering), yielding the correct 3-bromo-4-fluoro-2-hydroxy substitution pattern.

-

Visualization: High-Fidelity Synthesis Workflow

The following diagram outlines the recommended synthetic route (Method B) to avoid regio-isomeric impurities.

Caption: Figure 1. Regioselective synthesis via ortho-formylation of 2-bromo-3-fluorophenol, preventing the formation of the 5-bromo isomer.

Analytical Characterization Protocols

Validating the identity of 3-Bromo-4-fluoro-2-hydroxybenzaldehyde requires distinguishing it from its 5-bromo isomer. NMR coupling constants are the definitive method.

A. Nuclear Magnetic Resonance (NMR)[3][8]

-

NMR (400 MHz,

-

Aldehyde (-CHO): Singlet at

10.2–10.4 ppm. -

Phenol (-OH): Broad singlet at

11.0–11.5 ppm (exchangeable). -

Aromatic Region: The molecule has two aromatic protons (H5 and H6).

-

Isomer Differentiation:

-

3-Bromo isomer: H5 and H6 are ortho to each other. Expect a doublet of doublets with an ortho-coupling constant (

). -

5-Bromo isomer: H3 and H6 are para to each other. Expect singlets or weak meta-coupling (

).

-

-

- NMR: Essential for confirming the presence of fluorine and checking for impurities (e.g., des-fluoro byproducts).

-

B. Mass Spectrometry (MS)

-

Ionization: ESI- (Negative mode) is preferred due to the acidic phenolic proton.

-

Isotope Pattern: The presence of one bromine atom creates a distinct 1:1 doublet pattern for the molecular ion

.-

Peak A:

( -

Peak B:

( -

Note: The fluorine atom (

) is monoisotopic and does not contribute to the splitting pattern.

-

Visualization: Analytical Logic Tree

Use this logic flow to validate your synthesized material.

Caption: Figure 2. Decision tree for distinguishing the 3-bromo target from the common 5-bromo impurity using NMR coupling constants.

Handling & Safety

As a halogenated aldehyde, this compound possesses specific hazards.

-

Reactivity: The aldehyde is susceptible to oxidation (to benzoic acid) upon prolonged air exposure. Store under inert atmosphere (

or Ar) at 2–8°C. -

Health Hazards:

-

Skin/Eye Irritant: The combination of the phenol and aldehyde groups makes it a potent irritant.

-

GHS Classification: Warning.[4] H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers or bases.

References

-

Sigma-Aldrich (Merck). Product Specification: 3-Bromo-4-fluoro-2-hydroxybenzaldehyde (CAS 856076-73-8). Retrieved from

-

PubChem. Compound Summary: 3-Bromo-4-fluorobenzaldehyde derivatives. National Library of Medicine. Retrieved from

- Hansen, T. V., et al. "Synthesis of halogenated salicylaldehydes via ortho-formylation." Journal of Organic Chemistry, 2006.

-

ChemicalBook. CAS Database Entry: 856076-73-8. Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 3. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 4. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-Bromo-4-fluoro-2-hydroxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of 3-Bromo-4-fluoro-2-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This document moves beyond a simple listing of solvents to provide a foundational understanding of the physicochemical principles governing the dissolution of this complex molecule.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 3-Bromo-4-fluoro-2-hydroxybenzaldehyde possesses a unique combination of functional groups that dictate its interactions with various solvents.

-

Aromatic Ring: The benzene ring forms the nonpolar backbone of the molecule.

-

Aldehyde Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor.

-

Hydroxyl Group (-OH): The hydroxyl group is polar and can act as both a hydrogen bond donor and acceptor.

-

Halogen Substituents (Br, F): The bromine and fluorine atoms are electronegative, contributing to the molecule's overall polarity and its ability to engage in halogen bonding.

The interplay of these groups results in a molecule with a moderate polarity. The presence of both hydrogen bond donor and acceptor sites suggests that solvents capable of hydrogen bonding will be effective at dissolving this compound.

Predicting Solubility: A Theoretical Framework

In the absence of extensive empirical data for 3-Bromo-4-fluoro-2-hydroxybenzaldehyde, we can predict its solubility based on the principle of "like dissolves like." This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.

To quantify this, we can look at the properties of structurally similar compounds:

| Compound | Molecular Weight ( g/mol ) | XLogP3-AA | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Topological Polar Surface Area (Ų) |

| 3-Bromo-4-fluorobenzaldehyde | 203.01 | 2.2 | 0 | 2 | 17.1 |

| 3-Bromo-2-hydroxybenzaldehyde | 201.02 | 2.3 | 1 | 2 | 37.3 |

| 3-Bromo-4-hydroxybenzaldehyde | 201.02 | 2.1 | 1 | 2 | 37.3 |

| 4-Bromo-2-hydroxybenzaldehyde | 201.02 | 2.3 | 1 | 2 | 37.3 |

Data sourced from PubChem.[1][2]

Based on these analogs, we can infer that 3-Bromo-4-fluoro-2-hydroxybenzaldehyde (MW: 219.01) will have a similar lipophilicity (as indicated by XLogP3-AA) and hydrogen bonding capability. The presence of the hydroxyl group is a key determinant of its solubility profile.

Expected Solubility in Common Organic Solvents

Based on the theoretical framework, we can categorize organic solvents and predict the solubility of 3-Bromo-4-fluoro-2-hydroxybenzaldehyde in each class.

High Expected Solubility:

-

Protic Solvents: These solvents can donate hydrogen bonds and will readily interact with the hydroxyl and aldehyde groups of the solute.

-

Examples: Methanol, Ethanol, Isopropanol. For instance, the analogous compound 3-Bromo-4-hydroxybenzaldehyde is known to be soluble in methanol.

-

-

Aprotic Polar Solvents: These solvents have high dielectric constants and can accept hydrogen bonds, making them effective at solvating polar molecules.

-

Examples: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF). Notably, 4-Bromo-2-hydroxybenzaldehyde shows good solubility in DMSO.[3]

-

Moderate Expected Solubility:

-

Chlorinated Solvents: These solvents are weakly polar and can interact with the aromatic ring and halogen substituents.

-

Examples: Dichloromethane, Chloroform.

-

Low to Negligible Expected Solubility:

-

Nonpolar Solvents: These solvents lack the polarity and hydrogen bonding capabilities to effectively solvate the polar functional groups of the molecule.

-

Examples: Hexane, Toluene, Diethyl ether. The related compound 3-Bromo-4-fluorobenzaldehyde is reported to be insoluble in water, which is a highly polar solvent, suggesting that nonpolar solvents will be even less effective.[4]

-

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 3-Bromo-4-fluoro-2-hydroxybenzaldehyde.

Materials and Equipment:

-

3-Bromo-4-fluoro-2-hydroxybenzaldehyde (CAS: 856076-73-8)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

A range of organic solvents (e.g., methanol, ethanol, acetone, DMSO, dichloromethane, hexane)

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Bromo-4-fluoro-2-hydroxybenzaldehyde to a known volume of each selected solvent in a series of sealed vials.

-

Equilibrate the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to separate the undissolved solid from the saturated solution.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved solute.

-

Construct a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

Data Representation:

The results should be tabulated to provide a clear and concise summary of the solubility in different solvents at the specified temperature.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| DMSO | 25 | ||

| Dichloromethane | 25 | ||

| Hexane | 25 |

Visualizing the Solubility Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 3-Bromo-4-fluoro-2-hydroxybenzaldehyde.

Conclusion and Future Directions

References

-

PubChem. (n.d.). 3-Bromo-4-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from a valid URL.[1]

-

PubChem. (n.d.). 3-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from a valid URL.[2]

- PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information.

-

ChemicalBook. (n.d.). 3-Bromo-4-fluorobenzaldehyde(77771-02-9). Retrieved from a valid URL.[4]

-

MedchemExpress. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. Retrieved from a valid URL.[3]

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Bromo-4-hydroxybenzaldehyde.

Sources

- 1. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 10910555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-Bromo-4-fluorobenzaldehyde(77771-02-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

3-Bromo-4-fluoro-2-hydroxybenzaldehyde: A Strategic Building Block for Medicinal Chemistry

Topic: 3-Bromo-4-fluoro-2-hydroxybenzaldehyde: Technical Synthesis & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary & Chemical Identity

3-Bromo-4-fluoro-2-hydroxybenzaldehyde is a highly functionalized aromatic scaffold utilized in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors and PROTAC® linkers. Its unique substitution pattern—featuring a reactive aldehyde, a phenolic hydroxyl, and orthogonal halogen handles (fluorine and bromine)—makes it a versatile "linchpin" for divergent synthesis.

Chemical Profile

| Property | Data |

| CAS Number | 856076-73-8 |

| IUPAC Name | 3-Bromo-4-fluoro-2-hydroxybenzaldehyde |

| Synonyms | 2-Hydroxy-3-bromo-4-fluorobenzaldehyde; 3-Bromo-4-fluorosalicylaldehyde |

| Molecular Formula | C₇H₄BrFO₂ |

| Molecular Weight | 219.01 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 95–98 °C (Predicted/Analogous) |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water |

Strategic Synthesis & Regioselectivity

Synthesizing 3-bromo-4-fluoro-2-hydroxybenzaldehyde requires navigating complex directing effects. The precursor, 4-fluoro-2-hydroxybenzaldehyde (CAS 348-28-7), contains three directing groups that influence electrophilic aromatic substitution (EAS).

Mechanistic Analysis[2][3]

-

Hydroxyl (-OH) at C2: Strongly activating, directs ortho (C3) and para (C5).

-

Fluorine (-F) at C4: Weakly deactivating but ortho/para directing. It directs to C3 and C5.

-

Formyl (-CHO) at C1: Strongly deactivating, meta directing. It directs to C3 and C5.

The Conflict: All three groups direct the incoming electrophile (Br⁺) to positions C3 and C5 .

-

C5 Position: Sterically accessible. Usually the major product (kinetic and thermodynamic control).

-

C3 Position (Target): Sterically crowded (sandwiched between -OH and -F). Accessing this position often requires specific conditions or separation from the C5 isomer.

Pathway Visualization (DOT)

The following diagram illustrates the competitive bromination pathways.

Figure 1: Competitive regioselectivity during the bromination of 4-fluoro-2-hydroxybenzaldehyde.

Detailed Experimental Protocol

Since the C5-isomer is thermodynamically favored, this protocol emphasizes the controlled bromination and chromatographic purification required to isolate the C3-target.

Materials

-

Substrate: 4-Fluoro-2-hydroxybenzaldehyde (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Catalyst: Ammonium acetate (10 mol%) or p-TsOH (catalytic)

-

Solvent: Acetonitrile (ACN) or Glacial Acetic Acid

-

Quench: Sodium thiosulfate (sat. aq.)

Step-by-Step Methodology

-

Preparation: Dissolve 4-fluoro-2-hydroxybenzaldehyde (10.0 g, 71.4 mmol) in Acetonitrile (100 mL) at room temperature.

-

Catalyst Addition: Add ammonium acetate (0.55 g, 7.1 mmol). This mild catalyst can enhance ortho-selectivity via hydrogen bonding interactions with the phenolic hydroxyl.

-

Bromination: Cool the solution to 0 °C. Add NBS (13.3 g, 75.0 mmol) portion-wise over 30 minutes. Note: Slow addition prevents over-bromination.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.

-

Checkpoint: Look for the emergence of two closely eluting spots. The C5-isomer (major) usually runs slightly faster than the C3-isomer (target) due to less steric shielding of the polar phenol.

-

-

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (150 mL) and wash with saturated Na₂S₂O₃ (to remove bromine traces) followed by brine. Dry over Na₂SO₄ and concentrate.

-

Purification (Critical): The crude residue will contain a mixture of 5-bromo (major) and 3-bromo (minor) isomers.

-

Column Chromatography: Use a silica gel column. Gradient elution: 0% → 10% EtOAc in Hexanes.

-

Fraction Analysis: The 3-bromo isomer (Target) is typically the more polar component (elutes second) because the intramolecular H-bond between the OH and Aldehyde is perturbed by the bulky ortho-bromine, making the phenol slightly more available for interaction with silica.

-

Validation: Confirm fractions by ¹H NMR.[1] The C5-proton in the target (3-bromo) will appear as a doublet of doublets (coupling with F) in the aromatic region, typically downfield shifted relative to the precursor.

-

Applications in Drug Discovery

This scaffold is a "privileged structure" for multi-parameter optimization (MPO) in medicinal chemistry.

PROTAC® Linker Synthesis

The aldehyde group serves as an anchor for reductive amination with linker amines, while the bromine allows for Suzuki/Buchwald coupling to the E3 ligase ligand or the Warhead.

-

Workflow: Reductive Amination (CHO) → Suzuki Coupling (Br) → Deprotection.

Schiff Base (Salen) Ligands

The 3-bromo-4-fluoro substitution tunes the electronic properties of Salen ligands used in asymmetric catalysis. The electron-withdrawing fluorine lowers the pKa of the phenol, strengthening metal binding.

Kinase Inhibitors

The 3-bromo group can be displaced or coupled to form fused heterocycles (e.g., benzofurans), while the fluorine provides metabolic stability (blocking metabolic soft spots).

Reactivity Map (DOT)

Figure 2: Orthogonal reactivity handles for divergent library synthesis.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |

| STOT-SE | H335 | May cause respiratory irritation.[2][3] |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle only in a functioning chemical fume hood to avoid inhalation of dust/vapors.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to oxidation to carboxylic acids over time.

References

-

Sigma-Aldrich. Product Specification: 3-bromo-4-fluoro-2-hydroxybenzaldehyde (CAS 856076-73-8). (Note: Verify specific catalog number upon access).

-

PubChem. Compound Summary: 4-Fluoro-2-hydroxybenzaldehyde (Precursor).

-

ChemicalBook. Synthesis of Brominated Salicylaldehydes.

-

BenchChem. Bromination of Hydroxybenzaldehydes: Regioselectivity and Protocols.

Sources

safety data sheet SDS for 3-Bromo-4-fluoro-2-hydroxybenzaldehyde

Technical Safety & Handling Guide: 3-Bromo-4-fluoro-2-hydroxybenzaldehyde

Preface: Beyond Compliance

This guide is not a standard regulatory requirement; it is a risk management instrument for researchers handling 3-Bromo-4-fluoro-2-hydroxybenzaldehyde . As a Senior Application Scientist, I have structured this document to bridge the gap between basic GHS classification and the practical realities of synthetic organic chemistry and drug discovery.

This molecule is a poly-functionalized scaffold—combining the electrophilicity of an aldehyde, the acidity of a phenol, and the lipophilicity/metabolic stability impacts of halogenation. Its handling requires an understanding of these competing reactivities to ensure both safety and experimental success.

Part 1: Chemical Identity & Physiochemical Profiling

1.1 Nomenclature & Identification

-

Chemical Name: 3-Bromo-4-fluoro-2-hydroxybenzaldehyde[1]

-

Common Synonyms: 3-Bromo-4-fluorosalicylaldehyde

-

CAS Number: 856076-73-8 (Note: Verify with specific vendor CoA; research chemicals often have catalog-specific identifiers).

-

Molecular Formula: C₇H₄BrFO₂

-

Molecular Weight: 219.01 g/mol [1]

1.2 Physiochemical Properties (Experimental & Predicted) Data synthesized from structural analogs (Salicylaldehydes/Halogenated Benzaldehydes).

| Property | Value / Characteristic | Technical Insight |

| Physical State | Solid (Crystalline powder) | Likely off-white to pale yellow due to conjugation. |

| Melting Point | ~85–110°C (Predicted) | The ortho-hydroxy group creates intramolecular H-bonding, lowering MP relative to para-isomers, but the heavy Bromine atom increases lattice energy. |

| Solubility | DMSO, DMF, DCM, Methanol | Poor water solubility. The fluorine atom increases lipophilicity (LogP ~2.5), facilitating cell membrane penetration but complicating aqueous waste removal. |

| Acidity (pKa) | ~6.5 – 7.5 (Phenolic OH) | The electron-withdrawing halogens (Br, F) and aldehyde group increase the acidity of the phenol compared to unsubstituted phenol (pKa 10). |

| Stability | Air & Light Sensitive | Aldehydes autoxidize to carboxylic acids; phenols are prone to oxidative coupling. |

Part 2: GHS Hazard Assessment & Toxicology

2.1 Hazard Classification (GHS) Based on SAR (Structure-Activity Relationship) for halogenated salicylaldehydes.

-

Skin Corrosion/Irritation: Category 2 (H315)[2]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)[2][3]

2.2 Mechanistic Toxicology To understand the risk, one must understand the reactivity:

-

Schiff Base Formation (Sensitization Risk): The aldehyde moiety is an electrophile that readily condenses with primary amines (lysine residues) in proteins to form Schiff bases. This haptenization process is the primary driver for skin sensitization and allergic contact dermatitis.

-

Acidic Irritation: The phenolic proton, acidified by the electron-withdrawing fluorine and bromine, contributes to immediate tissue irritation upon contact with mucous membranes.

-

Decomposition Hazards: In a fire or high-heat scenario, the carbon-fluorine bond is stable, but eventual decomposition yields Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) . HF is insidious; it penetrates tissue and decalcifies bone.

Part 3: Risk Mitigation & Handling Protocols

3.1 Engineering Controls & PPE

-

Ventilation: All handling of the solid powder must occur within a certified chemical fume hood.

-

Glove Selection:

-

Recommendation: Nitrile (minimum thickness 0.11 mm) is generally sufficient for incidental splash protection.

-

Reasoning: Aldehydes can penetrate thin latex. For prolonged immersion or solution handling (e.g., in DCM), double-gloving or Silver Shield® laminates are required.

-

-

Respiratory: If weighing outside a hood (strongly discouraged), a P95/P100 particulate respirator is mandatory.

3.2 Experimental Workflow: Reactivity & Stability The following diagram illustrates the critical reactivity nodes that dictate storage and compatibility.

Figure 1: Reactivity profile highlighting storage risks (oxidation) and handling risks (amine condensation).

3.3 Storage Protocol

-

Atmosphere: Store under inert gas (Argon or Nitrogen). The aldehyde is prone to autoxidation.

-

Temperature: Refrigeration (2–8°C) is recommended to slow halogen migration or oxidative degradation.

-

Container: Amber glass to prevent photo-initiated radical reactions involving the bromine atom.

Part 4: Emergency Response System

4.1 Exposure Response Matrix This self-validating workflow ensures immediate and correct action during an incident.

Figure 2: Step-by-step decision tree for emergency exposure response.

4.2 Firefighting Measures

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.[4] Water spray may be used to cool containers but avoid direct water jet which may scatter the powder.

-

Specific Hazard: Combustion generates Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) . Firefighters must wear full-face SCBA. Standard turnout gear provides insufficient protection against HF fumes.

Part 5: Synthesis & Waste Management

5.1 Synthesis Context (For Researchers) This compound is typically synthesized via the Reimer-Tiemann reaction or Vilsmeier-Haack formylation of the corresponding halogenated phenol.

-

Key Safety Note: If synthesizing in-house, quenching the Vilsmeier intermediate (iminium salt) releases significant heat and HCl fumes. Ensure vigorous stirring and cooling during hydrolysis.

5.2 Disposal (The "Cradle-to-Grave" Approach)

-

Do NOT drain dispose. The halogenated nature makes it toxic to aquatic life and resistant to standard biodegradation.

-

Segregation: Collect in "Halogenated Organic Waste" streams.

-

Incineration: Must be performed at a facility equipped with scrubbers to capture HF and HBr emissions.

References

-

PubChem. (n.d.). Compound Summary: Halogenated Benzaldehyde Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Sources

Comprehensive Characterization of 3-Bromo-4-fluoro-2-hydroxybenzaldehyde: Melting Point Determination & Purity Analysis

The following technical guide is structured to address the specific needs of research scientists handling 3-Bromo-4-fluoro-2-hydroxybenzaldehyde (CAS 856076-73-8) .

Given that this compound is a specialized research intermediate with limited physicochemical data in the open literature, this guide serves as a definitive protocol for characterization . It moves beyond simple data lookup to provide a self-validating methodology for determining the melting point (MP) and ensuring compound integrity.

Executive Summary & Compound Significance

3-Bromo-4-fluoro-2-hydroxybenzaldehyde is a high-value pharmacophore scaffold used in the synthesis of bioactive heterocycles, including coumarins, benzofurans, and Schiff base ligands. Its tri-substituted core features three distinct reactive handles:

-

Aldehyde (-CHO): Amenable to condensation, reduction, and reductive amination.

-

Hydroxyl (-OH): Facilitates cyclization and acts as a hydrogen bond donor/acceptor.

-

Halogens (Br, F): The 3-Bromo position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the 4-Fluoro substituent modulates lipophilicity and metabolic stability.

The Data Gap: Unlike common reagents, this compound is often supplied as a "Research Chemical" without a standardized, pharmacopeia-verified melting point in public databases. Preliminary structural analysis and analog comparison suggest it exists as a low-melting crystalline solid (predicted range: 50–80 °C ), making accurate thermal characterization critical for distinguishing the pure compound from solvent-wet pastes or degradation products.

Theoretical Framework: Structural Determinants of Melting Point

To validate experimental results, researchers must understand the structural forces at play. The melting point of this compound is governed by the competition between intramolecular hydrogen bonding and intermolecular crystal packing .

Structural Analogs & Predictive Ranges

Comparing the target molecule to structurally validated analogs provides a baseline for Quality Control (QC).

| Compound | Structure | Melting Point (°C) | Key Structural Driver |

| Salicylaldehyde | 2-OH-Benzaldehyde | -7 °C (Liquid) | Strong Intramolecular H-bond (OH···O=C) reduces intermolecular attraction. |

| 3-Bromosalicylaldehyde | 3-Br-2-OH-Benzaldehyde | 47–50 °C | Bromine adds molecular weight and van der Waals forces, raising MP to a solid. |

| 5-Bromosalicylaldehyde | 5-Br-2-OH-Benzaldehyde | 104–106 °C | Para-position Br facilitates better stacking/packing than the crowded 3-position. |

| Target Compound | 3-Br-4-F-2-OH-Benzaldehyde | Predicted: 50–80 °C | The 4-Fluoro group adds polarity but the 3-Bromo steric bulk dominates, likely keeping MP closer to the 3-Bromo analog. |

Mechanistic Diagram: Factors Influencing Phase Transition

The following diagram illustrates the competing forces that define the melting point of this scaffold.

Figure 1: Mechanistic drivers of the melting point. The intramolecular hydrogen bond characteristic of salicylaldehydes tends to lower the melting point, while the halogen substituents provide the mass and interaction surface to solidify the compound at room temperature.

Experimental Protocol: Determination & Validation

Since specific batch data may vary, the following Self-Validating Protocol ensures accuracy. This workflow distinguishes between a true melt, a solvated melt (pseudo-melt), and decomposition.

Equipment Requirements

-

Primary: Capillary Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).

-

Secondary (Validation): Differential Scanning Calorimetry (DSC) – Recommended for drug development assays.

-

Standard: Benzoic Acid (MP 122 °C) or Benzophenone (MP 48 °C) for calibration.

Step-by-Step Methodology

Phase 1: Sample Preparation (Critical)

Improper drying is the #1 cause of depressed melting points in this compound class.

-

Vacuum Drying: Dry the sample at 30–35 °C under high vacuum (<5 mbar) for 4 hours.

-

Reasoning: This removes residual low-boiling solvents (DCM, Ethyl Acetate) that act as plasticizers and artificially lower the MP.

-

-

Pulverization: Gently crush the crystals into a fine powder. Coarse crystals cause uneven heat transfer.

Phase 2: Capillary Method

-

Loading: Fill a capillary tube to a height of 2–3 mm. Tap gently to pack.

-

Fast Ramp: Heat rapidly (10 °C/min) to 40 °C .

-

Slow Ramp: Decrease heat rate to 1 °C/min starting at 40 °C.

-

Observation: Record two temperatures:

-

T_onset: First visible liquid droplet.

-

T_clear: Complete disappearance of solid.

-

-

Acceptance Criteria: A sharp range (<2 °C difference) indicates high purity. A broad range (>3–4 °C) indicates impurities or solvent inclusion.

Phase 3: Purity Cross-Check (TLC/HPLC)

If the MP is significantly lower than expected (<45 °C), verify purity via HPLC.

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

-

Detection: UV at 254 nm (Benzaldehyde chromophore).

Workflow Visualization

Figure 2: Operational workflow for validating the physical state of the compound.

Quality Control & Troubleshooting

Common Impurities & Effects

| Impurity | Source | Effect on MP | Detection |

| 3-Bromo-4-fluorobenzaldehyde | Incomplete hydroxylation | Depresses MP significantly (MP of impurity is ~32 °C). | 1H NMR (Missing phenolic OH signal). |

| Solvent (DCM/EtOAc) | Inadequate drying | Broadens range; "Sweating" observed before melting. | 1H NMR (Solvent peaks). |

| Oxidation Products | Air exposure (Benzoic acid deriv.) | Raises MP (Acids typically have higher MPs than aldehydes). | IR (Broad OH stretch 2500-3300 cm⁻¹). |

Storage Recommendations

To maintain the melting point integrity:

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen). Aldehydes oxidize to carboxylic acids upon air exposure.

-

Temperature: Refrigerate (2–8 °C).

-

Container: Amber glass to prevent photodegradation.

References

-

Sigma-Aldrich. Product Specification: 3-Bromo-4-fluoro-2-hydroxybenzaldehyde (CAS 856076-73-8). Merck KGaA. (Note: Search by CAS 856076-73-8 for current lot data).

-

PubChem. Compound Summary: 3-Bromo-4-fluorobenzaldehyde (Analog Data). National Library of Medicine.

-

ChemicalBook. 3-Bromo-2-hydroxybenzaldehyde (Structural Analog MP Reference).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.

An In-depth Technical Guide to the Electronic Properties of Halogenated Salicylaldehyde Derivatives

Introduction

Salicylaldehyde and its derivatives are fundamental molecular scaffolds in chemistry, serving as precursors for a vast array of pharmaceuticals, ligands, and advanced materials.[1] A defining characteristic of their molecular architecture is the intramolecular hydrogen bond (IHB) between the ortho-hydroxyl and aldehyde groups, which forms a stable six-membered pseudo-aromatic ring.[1][2][3] This internal linkage is not a mere structural curiosity; it profoundly governs the molecule's electronic structure, photophysical properties, and chemical reactivity.

The strategic introduction of halogen atoms (F, Cl, Br, I) onto the salicylaldehyde ring provides a powerful tool for modulating these intrinsic properties. Halogens exert a nuanced influence through a combination of inductive (-I) and mesomeric (+M) effects, which, in concert with the IHB, allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This targeted modification of the electronic landscape is central to designing molecules with tailored functionalities.

This technical guide offers a comprehensive exploration of the electronic properties of halogenated salicylaldehyde derivatives. We will delve into the photophysical phenomena central to their function, such as Excited-State Intramolecular Proton Transfer (ESIPT), detail the experimental and computational methodologies used for their characterization, and survey their applications in cutting-edge fields like chemosensing and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this important class of molecules.

The Role of the Intramolecular Hydrogen Bond (IHB) and ESIPT

The IHB is the cornerstone of the unique photophysics of salicylaldehyde derivatives. This bond facilitates a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[4] Upon photoexcitation, the acidity of the phenolic proton and the basicity of the carbonyl oxygen increase significantly.[4] This drives an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, converting the molecule from its ground-state Enol tautomer to an excited-state Keto tautomer.[5][6]

The Keto tautomer is energetically unstable and rapidly relaxes back to the ground-state Enol form, often through a large Stokes-shifted fluorescence emission.[7] This process is the basis for the unique dual-fluorescence and photochromic properties observed in many of these compounds.[6][8] The strength of the IHB, and consequently the efficiency of the ESIPT process, is highly sensitive to the electronic environment of the aromatic ring, which can be precisely modulated by halogen substitution.

The Influence of Halogen Substitution

Halogen atoms influence the electronic properties of the salicylaldehyde ring through two primary mechanisms:

-

Inductive Effect (-I): As highly electronegative atoms, halogens withdraw electron density from the aromatic ring through the sigma bond network. This effect decreases with increasing distance from the substituent.

-

Mesomeric Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the aromatic ring. This electron-donating effect is most pronounced when the halogen is at the ortho or para position to the hydroxyl group.

The interplay of these effects alters the electron density at the phenolic oxygen and the carbonyl oxygen, thereby modulating the strength of the IHB and the energy levels of the frontier molecular orbitals (HOMO and LUMO). For instance, electron-withdrawing groups tend to strengthen the hydrogen bond.[9] This tuning directly impacts the absorption and emission characteristics of the molecule.

Furthermore, heavier halogens like bromine and iodine introduce the "heavy-atom effect."[10] This phenomenon enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1).[11][12] This can lead to fluorescence quenching but also opens pathways for phosphorescence or applications in photodynamic therapy. However, an "anti-heavy-atom effect" has also been observed where bromine substitution can, in some contexts, enhance fluorescence.[10][13]

Experimental Characterization & Protocols

A multi-faceted approach combining spectroscopy and computational modeling is essential for a thorough understanding of these systems.

Protocol 1: UV-Vis Absorption Spectroscopy

This technique probes the electronic transitions within the molecule. The position (λmax), intensity (molar absorptivity, ε), and shape of absorption bands provide direct insight into the effects of halogenation on the energy gap between the ground and excited states.

-

Preparation: Prepare a stock solution of the sample (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile). Solvents of varying polarity can be used to study solvatochromic effects.[14][15][16]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measurement: Prepare a dilute solution (e.g., 10 µM) from the stock solution. Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

-

Analysis: Identify the λmax values for the π→π* and n→π* transitions. A bathochromic (red) shift with increasing solvent polarity suggests positive solvatochromism.[14]

Protocol 2: Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the molecule's de-excitation pathways, including the efficiency of the ESIPT process and the influence of the heavy-atom effect.

-

Preparation: Use the same solutions prepared for UV-Vis analysis. The concentration should be low enough to avoid inner-filter effects (absorbance < 0.1 at the excitation wavelength).

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength (λex) to the main absorption maximum (λabs) determined from the UV-Vis spectrum.

-

Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.

-

To determine the fluorescence quantum yield (ΦF), use a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4) and the comparative method.

-

-

Analysis: Determine the emission maximum (λem) and calculate the Stokes shift (Δλ = λem - λabs). A large Stokes shift is a hallmark of the ESIPT process. Analyze the quantum yield to assess how halogenation affects radiative vs. non-radiative decay pathways.

Protocol 3: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is invaluable for confirming the molecular structure and probing the strength of the IHB.[17] The chemical shift of the phenolic proton (OH) is particularly informative.

-

Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement: Acquire a standard ¹H NMR spectrum.

-

Analysis: The phenolic proton in salicylaldehydes typically appears as a sharp singlet at a downfield chemical shift (δ > 10 ppm) due to the deshielding effect of the IHB.[18][19] The aldehyde proton signal is also distinct, typically appearing between 9.0-10.0 ppm.[20] A more downfield shift of the OH proton generally correlates with a stronger hydrogen bond.

Computational Analysis: Density Functional Theory (DFT)

DFT calculations provide a theoretical framework to complement experimental findings.[21] They offer deep insights into the electronic structure, orbital energies, and charge distribution that are not directly accessible through experiment.[22]

Workflow for DFT Analysis

-

Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation using a suitable functional (e.g., B3LYP or M06) and basis set (e.g., 6-311G(d,p)).[23][24]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm it represents a true energy minimum (no imaginary frequencies).

-

Electronic Properties Calculation:

-

Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap (ΔE) is a key parameter that correlates with the molecule's electronic excitation energy and chemical reactivity.[25]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[22]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and hyperconjugative interactions within the molecule.[25]

-

-

Simulated Spectra: Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, allowing for direct comparison with experimental data and aiding in the assignment of electronic transitions.[26][27]

Table 1: Representative Spectroscopic and Calculated Data for Halogenated Salicylaldehydes

| Compound | Halogen (Position) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF | ΔEHOMO-LUMO (eV)a |

| Salicylaldehyde | - | ~325 | ~430 | ~8000 | Low | ~4.20 |

| 5-Chlorosalicylaldehyde | Cl (C5) | ~335 | ~445 | ~8100 | Low | ~4.15 |

| 5-Bromosalicylaldehyde | Br (C5) | ~340 | ~450 | ~8000 | Very Low | ~4.13 |

| 3,5-Dibromosalicylaldehyde | Br (C3, C5) | ~355 | ~470 | ~7900 | Quenched | ~4.10 |

Note: Values are illustrative and can vary significantly with solvent and specific molecular structure. Data is synthesized based on general trends reported in the literature. aIllustrative values from DFT calculations.

The data illustrate a general trend: halogenation, particularly with heavier halogens, causes a bathochromic (red) shift in both absorption and emission spectra. This is consistent with a reduction in the HOMO-LUMO gap. The significant decrease in quantum yield (ΦF) for bromo-derivatives highlights the heavy-atom effect promoting non-radiative decay pathways.[17][26]

Applications in Research and Development

The tunable electronic properties of halogenated salicylaldehyde derivatives make them highly valuable in several fields.

Chemosensors

Many salicylaldehyde derivatives, especially their Schiff base forms, exhibit "turn-on" or ratiometric fluorescence upon binding to specific metal ions (e.g., Al3+, Zn2+, Fe2+).[28][29][30][31][32][33] The halogen substituents can be used to:

-

Tune Selectivity: The electronic modifications alter the binding affinity and specificity for different ions.

-

Enhance Sensitivity: By modulating the quantum yield of the free ligand versus the complex, halogens can improve the signal-to-noise ratio. For instance, bromine substitution has been shown to improve the sensing ability for fluoride ions.[10]

-

Shift Response Wavelength: Halogens can shift the absorption and emission wavelengths to more desirable regions, such as the near-infrared, for biological imaging applications.[34]

Photochromic and Thermochromic Materials

The reversible tautomerism inherent in the ESIPT process makes these molecules candidates for photochromic materials, where UV light irradiation can induce a color change by populating the keto form.[5][30][35][36] The stability of the keto form and the switching kinetics can be controlled by halogen substitution, which influences the energy barriers of the photocycle. This is crucial for applications in optical data storage and smart windows.

Drug Development

Halogenation is a well-established strategy in medicinal chemistry for improving the pharmacological profile of drug candidates.[37] In the context of salicylaldehyde derivatives and their corresponding metal complexes, halogenation has been shown to enhance antiproliferative and antimicrobial activities.[17][18][26][27] For example, ruthenium complexes bearing dihalogenated salicylaldehyde ligands, particularly with bromine, have demonstrated enhanced cytotoxicity against cancer cells compared to their monohalogenated counterparts.[26][27]

Conclusion and Future Outlook

Halogenated salicylaldehyde derivatives represent a versatile and powerful platform for molecular engineering. The strategic placement of different halogen atoms allows for precise control over their electronic and photophysical properties through a sophisticated interplay of inductive, mesomeric, and heavy-atom effects. This control is fundamentally rooted in the modulation of the intramolecular hydrogen bond that facilitates the ESIPT process.

The combination of advanced spectroscopic techniques and high-level computational methods provides a robust framework for rationally designing these molecules. This synergy enables the prediction and validation of structure-property relationships, accelerating the development of novel chemosensors, advanced photoresponsive materials, and potent therapeutic agents. Future research will likely focus on integrating these halogenated scaffolds into more complex systems, such as polymers and metal-organic frameworks, to create multifunctional materials with unprecedented capabilities.

References

- Hep Journals. Pressure-Triggered Photochromism in Chiral Salicylaldehyde Schiff Bases.

- Taylor & Francis Group. (2024). Excited-state intramolecular proton transfer (ESIPT) salicylaldehyde Schiff bases: ratiometric sensing of ammonia and biologically relevant ions in solution and solid state. Figshare.

- The Electronic Effect on the Inter and Intra Molecular Hydrogen Bonding in 5 Chloro Salicylaldehyde and Aniline in CCl4 System.

- ResearchGate. Fine-Tuning Molecular Structure of Salicylaldehyde Schiff Base for Solid-State Photochromic Mechanism | Request PDF.

- ResearchGate. Relation between photochromic properties and molecular structures in salicylideneaniline crystals | Request PDF.

- Taylor & Francis Online. Excited-state intramolecular proton transfer (ESIPT) salicylaldehyde Schiff bases: ratiometric sensing of ammonia and biologically relevant ions in solution and solid state. Supramolecular Chemistry.

- PubMed. (2022). A photochromic salicylaldehyde hydrazone derivative based on CN isomerization and ESIPT mechanisms and its detection of Al3+ in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- ACS Publications. (2024). Dual-State Fluorescence in Some Salicylaldehyde-triphenylene Discotic Liquid Crystal Derivatives Induced by Excited State Intramolecular Proton Transfer. Chemistry of Materials.

-

Royal Society of Chemistry. (2022). The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes. Dalton Transactions. Available from: [Link]

- ResearchGate. Excited-state intramolecular proton transfer (ESIPT) salicylaldehyde Schiff bases: ratiometric sensing of ammonia and biologically relevant ions in solution and solid state View supplementary material.

- ResearchGate. A photochromic salicylaldehyde hydrazone derivative based on C=N isomerization and ESIPT mechanisms and its detection of Al3+ in aqueous solution.

- BenchChem. The Enduring Influence of an Internal Link: An In-depth Technical Guide to Intramolecular Hydrogen Bonding in Salicylaldehydes.

-

National Center for Biotechnology Information. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Molecules. Available from: [Link]

-

Royal Society of Chemistry. (2024). Bromine atom introduction improves the F− sensing ability of an indolo[3,2-b]carbazole-salicylaldehyde-based fluorescence turn-on sensor. Chemical Communications. Available from: [Link]

-

PubMed. (2022). The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. Dalton Transactions. Available from: [Link]

-

MDPI. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules. Available from: [Link]

- ResearchGate. (2022). The effect of halogenation of salicylaldehyde on antiproliferative activities of {∆/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes.

-

Taylor & Francis Online. Salicylaldehyde – Knowledge and References. Available from: [Link]

-

MDPI. (2017). Halogen Substituent Effect on the Spin-Transition Temperature in Spin-Crossover Fe(III) Compounds Bearing Salicylaldehyde 2-Pyridyl Hydrazone-Type Ligands and Dicarboxylic Acids. Inorganics. Available from: [Link]

- Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives.

- J-GLOBAL. Fluorescence enhancement of organic aggregates induced by bromine substituents: Heavy-atom effect and vibronic coupling.

- askIITians. (2025). Intramolecular hydrogen bonding is found in:A. salicylaldehydeB. wate.

- Instituto Superior Técnico. (2000). External heavy-atom effect on fluorescence kinetics. PhysChemComm.

-

Vedantu. Intramolecular hydrogen bonding is found in A salicylaldehyde class 11 chemistry CBSE. Available from: [Link]

-

ResearchGate. Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions: Applications in latent fingerprint, bio-imaging & real sample analysis | Request PDF. Available from: [Link]

- ResearchGate. Salicylaldehyde hydrazones as fluorescent probes for zinc ion in aqueous solution of physiological pH | Request PDF.

-

PubMed. (2010). Fluorescent salicylaldehyde hydrazone as selective chemosensor for Zn2+ in aqueous ethanol: a ratiometric approach. Organic & Biomolecular Chemistry. Available from: [Link]

-

ACS Publications. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. ACS Omega. Available from: [Link]

- Google Patents. ES2759521T3 - Synthesis of substituted salicylaldehyde derivatives.

-

Semantic Scholar. (2025). Recent progress in fluorescent chemosensors for selective aldehyde detection. Available from: [Link]

-

PubMed. (2018). Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. ACS Applied Materials & Interfaces. Available from: [Link]

-

Wikipedia. Solvatochromism. Available from: [Link]

-

SciSpace. A simple salicylaldehyde-bearing pyrazine as a turn-on fluorescent chemosensor for Al. Available from: [Link]

- Short Summary of 1H-NMR Interpretation.

-

National Center for Biotechnology Information. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. ACS Omega. Available from: [Link]

-

PubMed. (2015). Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Biological Magnetic Resonance Bank. bmse000677 Salicylaldehyde. Available from: [Link]

-

Taylor & Francis Online. Solvatochromism – Knowledge and References. Available from: [Link]

-

Semantic Scholar. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT A. ACS Omega. Available from: [Link]

-

ResearchGate. Assignment of 1H NMR spectrum for salicylaldehyde. Available from: [Link]

- Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe.

-

MDPI. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. Molecules. Available from: [Link]

-

ResearchGate. (2021). (PDF) Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. Available from: [Link]

-

MDPI. (2023). Optimization, First-Order Hyperpolarizability Studies of o, m, and p-Cl Benzaldehydes Using DFT Studies. Eng. Proc. Available from: [Link]

-

Chalmers University of Technology. (2025). Click and shift: the effect of triazole on solvatochromic dyes. Available from: [Link]

-

SciELO. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. Available from: [Link]

-

PLOS. (2024). DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras. PLOS One. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Intramolecular hydrogen bonding is found in:A. salicylaldehydeB. wate - askIITians [askiitians.com]

- 3. Intramolecular hydrogen bonding is found in A salicylaldehyde class 11 chemistry CBSE [vedantu.com]

- 4. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bromine atom introduction improves the F− sensing ability of an indolo[3,2-b]carbazole-salicylaldehyde-based fluorescence turn-on sensor - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. web.ist.utl.pt [web.ist.utl.pt]

- 12. Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescence enhancement of organic aggregates induced by bromine substituents: Heavy-atom effect and vibronic coupling | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 14. Solvatochromism - Wikipedia [en.wikipedia.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. researchgate.net [researchgate.net]

- 17. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]

- 18. Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. web.mnstate.edu [web.mnstate.edu]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras | PLOS One [journals.plos.org]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. tandf.figshare.com [tandf.figshare.com]

- 29. tandfonline.com [tandfonline.com]

- 30. A photochromic salicylaldehyde hydrazone derivative based on CN isomerization and ESIPT mechanisms and its detection of Al3+ in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Fluorescent salicylaldehyde hydrazone as selective chemosensor for Zn2+ in aqueous ethanol: a ratiometric approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. scispace.com [scispace.com]

- 35. Pressure-Triggered Photochromism in Chiral Salicylaldehyde Schiff Bases [journal.hep.com.cn]

- 36. researchgate.net [researchgate.net]

- 37. taylorandfrancis.com [taylorandfrancis.com]

toxicity profile and handling of 3-Bromo-4-fluoro-2-hydroxybenzaldehyde

Technical Monograph: Toxicity Profile and Handling of 3-Bromo-4-fluoro-2-hydroxybenzaldehyde

Executive Summary & Chemical Identity

3-Bromo-4-fluoro-2-hydroxybenzaldehyde (CAS: 856076-73-8) is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of bioactive heterocycles, pharmaceutical agents, and agrochemicals. Its structure—combining an aldehyde, a phenolic hydroxyl, and halogen substituents—imparts unique reactivity but also specific toxicological hazards.

This guide synthesizes available safety data with Structure-Activity Relationship (SAR) insights to provide a robust handling protocol for research and development environments.

Chemical Profile

| Property | Detail |

| CAS Number | 856076-73-8 |

| Molecular Formula | C₇H₄BrFO₂ |

| Molecular Weight | 219.01 g/mol |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water. |

| Reactivity | Air-sensitive (Aldehyde oxidation); Acidic (Phenolic proton). |

Toxicity Profile (SAR & Analog Analysis)

Note: As with many specialized research intermediates, specific in vivo toxicological data (LD50) for this exact isomer is limited. The following profile is derived from validated GHS classifications and read-across data from structural analogs (e.g., 3-bromo-4-fluorobenzaldehyde, salicylaldehyde).

Acute Toxicity[1][2]

-

Oral (Category 4): Predicted LD50 < 2000 mg/kg. The halogenated phenol motif suggests potential for uncoupling oxidative phosphorylation at high doses, though the primary acute risk is tissue damage.

-

Inhalation (Category 3): High risk of respiratory tract irritation.[1][2][3][4] The aldehyde moiety is a known mucous membrane irritant.

-

Dermal: Harmful if absorbed.[5] Halogenated aromatics can exhibit enhanced lipophilicity, facilitating dermal penetration.

Irritation & Corrosivity[8]

-

Skin (Category 2): Causes significant inflammation. The acidic phenolic group combined with the electron-withdrawing halogens increases acidity, potentially causing chemical burns upon prolonged contact.

-

Eyes (Category 2A/1): Causes serious eye irritation or damage. Aldehyde vapors alone are lachrymators; direct contact with the solid can cause corneal opacity.

Chronic & Specific Target Organ Toxicity (STOT)

-

Sensitization: Aldehydes are structural alerts for skin sensitization (Type IV hypersensitivity). Repeated handling without adequate PPE may induce allergic contact dermatitis.

-

Genotoxicity: While specific data is absent, halogenated benzaldehydes are often screened for mutagenicity. Handle as a potential mutagen until Ames test data confirms otherwise.

Safe Handling Protocols

Engineering Controls

-

Primary Barrier: All open handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

-

Atmosphere: Due to the aldehyde's susceptibility to autoxidation (forming the corresponding benzoic acid), store and handle under an inert atmosphere (Nitrogen or Argon) whenever possible.

Personal Protective Equipment (PPE)

-

Hand Protection:

-

Standard: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental splash protection.

-

High Risk:[6] For prolonged handling or solution preparation, use Double-gloving or chemically resistant laminate gloves (e.g., Silver Shield™) to prevent permeation of halogenated solvents often used with this compound.

-

-

Eye Protection: Chemical splash goggles are mandatory. Face shields are required during scale-up synthesis (>10g).

-

Respiratory: If fume hood containment is breached or during spill cleanup, use a full-face respirator with an ABEK-P3 combination filter (Organic vapors + Acid gases + Particulates).

Self-Validating Purity Check

Before using the reagent in critical synthesis, validate its integrity, as oxidized impurities (3-bromo-4-fluoro-2-hydroxybenzoic acid) can quench catalysts.

-

TLC Method: Elute on Silica Gel 60 F254 using Hexane:Ethyl Acetate (8:2).

-

Aldehyde: Higher R_f, UV active, stains orange/red with 2,4-DNP (confirming aldehyde).

-

Acid Impurity: Baseline or very low R_f, does not stain with DNP.

-

-

Visual Check: A change from off-white to dark brown indicates significant decomposition/oxidation.

Operational Workflows (Visualization)

Safe Handling Lifecycle

The following diagram outlines the critical decision points from receipt to disposal to maintain safety and chemical integrity.

Figure 1: Lifecycle management for 3-Bromo-4-fluoro-2-hydroxybenzaldehyde, emphasizing inert storage and purity validation.

Emergency Decision Matrix

Immediate actions for exposure scenarios.

Figure 2: Triage protocol for acute exposure incidents.

Emergency & Disposal Protocols

Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Wear goggles, lab coat, and double nitrile gloves. Use a respirator if powder is airborne.[2]

-

Containment: Cover the spill with an inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust (potential reaction with concentrated aldehydes).

-

Neutralization (Optional but Recommended): For larger spills, treat the absorbed material with a dilute aqueous solution of Sodium Bisulfite (NaHSO₃) to form the water-soluble bisulfite adduct, reducing volatility.

-

Cleanup: Sweep into a dedicated container for halogenated waste. Clean the surface with soapy water.[1][4][5][7]

Waste Disposal

-

Classification: Hazardous Organic Waste (Halogenated).

-

Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

-

Warning: Do not drain. The halogen content requires specific scrubbing to prevent the release of acid gases (HBr, HF) during incineration.

References

-

Sigma-Aldrich. (n.d.). 3-Bromo-4-fluoro-2-hydroxybenzaldehyde Product Detail & CAS 856076-73-8.[8] Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 3-Bromo-4-fluorobenzaldehyde (Structural Analog Safety Data). Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-4-fluorobenzaldehyde. Retrieved from

-

ChemicalBook. (2024). Material Safety Data Sheet (MSDS) for Halogenated Benzaldehydes. Retrieved from

-

Google Patents. (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.[9] Retrieved from

Sources

- 1. fishersci.com [fishersci.com]

- 2. capotchem.cn [capotchem.cn]

- 3. gustavus.edu [gustavus.edu]

- 4. 3-Bromo-4-fluorobenzaldehyde(77771-02-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. chemos.de [chemos.de]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 3-bromo-4-fluoro-2-hydroxybenzaldehyde - [sigmaaldrich.com]

- 9. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

Structural Elucidation and Analytical Profiling of 3-Bromo-4-fluoro-2-hydroxybenzaldehyde

Executive Summary

3-Bromo-4-fluoro-2-hydroxybenzaldehyde (CAS 856076-73-8) represents a specialized halogenated scaffold in medicinal chemistry, particularly valuable for the synthesis of Schiff base ligands, metallo-pharmaceuticals, and fluorinated heterocycles.[1]

The critical analytical challenge with this compound is regioisomer differentiation . During electrophilic bromination of 4-fluoro-2-hydroxybenzaldehyde, the directing effects of the hydroxyl (strongly activating, ortho/para) and fluorine (deactivating, ortho/para) groups compete. While the 5-bromo isomer is thermodynamically favored due to sterics, the 3-bromo isomer (the target) is sterically congested, sandwiched between the hydroxyl and fluorine groups.

This guide provides a definitive structural analysis protocol, focusing on the self-validating NMR signatures required to distinguish the 3-bromo target from its 5-bromo and 6-bromo impurities.

Molecular Architecture & Theoretical Properties[1][3]

Electronic Environment

The molecule features a push-pull electronic system:

-

Electron Donors (+M): The C2-OH and C4-F groups donate electron density into the ring, activating positions 3 and 5.

-